molecular formula C15H18N4O2S B2562252 3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide CAS No. 2097895-46-8

3-[(2-methylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B2562252
CAS No.: 2097895-46-8
M. Wt: 318.4
InChI Key: JRNSCELIHHIXLU-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, a common nitrogen heterocycle used widely in medicinal chemistry . It also includes a 2-methylpyrimidin-4-yl group and a thiophen-2-ylmethyl group. These groups are often found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has shown interest in the synthesis of related heterocyclic compounds, exploring their structural characteristics and reactivity. For example, studies have detailed the synthesis of pyridine, pyrimidine, and thiazolo derivatives, highlighting the versatility of related chemical frameworks in generating biologically active molecules (Ji, 2006).

Biological Activity and Applications

  • Several studies have been conducted to explore the biological activities of compounds with structural similarities, including their potential as antimicrobial agents. For instance, new thio-substituted ethyl nicotinate derivatives were synthesized and screened for antimicrobial activities, showcasing the potential of such compounds in the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Potential Antiviral and Antitumor Properties

  • The compound's structural framework suggests potential antiviral and antitumor applications. For example, related pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating the importance of the scaffold in medicinal chemistry (Wang et al., 2011).

Catalysis and Chemical Transformations

  • Research on related compounds has also delved into their use as catalysts for chemical transformations. For example, nanoparticles of manganese oxides were used to catalyze the synthesis of pyrano[2,3-d]pyrimidine derivatives, highlighting the role of such compounds in facilitating eco-friendly and economical chemical processes (Shehab & El-Shwiniy, 2018).

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-16-6-4-14(18-11)21-12-5-7-19(10-12)15(20)17-9-13-3-2-8-22-13/h2-4,6,8,12H,5,7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSCELIHHIXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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